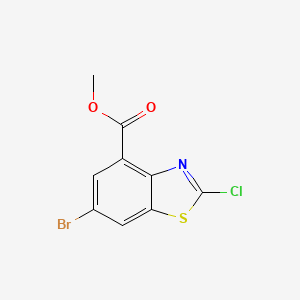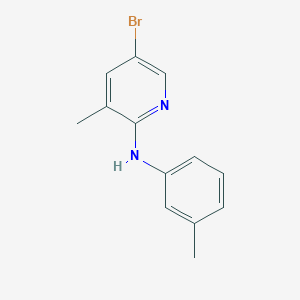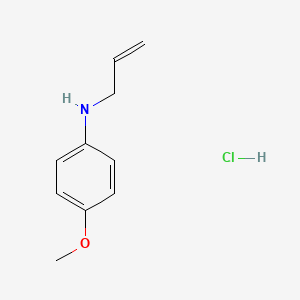
N-Allyl-N-(4-methoxyphenyl)amine hydrochloride
Descripción general
Descripción
N-Allyl-N-(4-methoxyphenyl)amine hydrochloride, also known as AMPA-HCl, is a derivative of the amino acid alanine that has been used as an experimental tool in the laboratory for a variety of research applications. It is a derivative of the neurotransmitter glutamate, which is the primary excitatory neurotransmitter in the central nervous system. AMPA-HCl has been studied for its biochemical and physiological effects, as well as its ability to be used in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthetic Applications in Asymmetric Homoenolate Equivalents
Whisler and Beak (2003) described the lithiation of N-(Boc)-N-(p-methoxyphenyl) allylic amines in the presence of (-)-sparteine, producing asymmetric homoenolate equivalents that react with electrophiles to yield highly enantioenriched enecarbamates. These intermediates further enable the synthesis of beta-substituted aldehydes and enantioenriched beta-lactams, showcasing the compound's role in creating stereogenic centers with high enantioselectivity (Whisler & Beak, 2003).
Asymmetric Carbon-Carbon Bond Formations
Johnson, Curtis, and Beak (2002) exploited allylic organolithiums derived from enantioselective deprotonation of N-Boc-N-(p-methoxyphenyl) allylic amines for conjugate additions with nitroalkenes. This process yields enecarbamates with two contiguous stereogenic centers, demonstrating the compound's utility in asymmetric synthesis and the construction of functionalized cyclopentanoids (Johnson, Curtis, & Beak, 2002).
Catalytic Asymmetric Rearrangement
Overman, Owen, Pavan, and Richards (2003) reported on the conversion of prochiral allylic alcohols to chiral allylic amines using N-(4-Methoxyphenyl)trifluoroacetimidates, highlighting the compound's role in producing chiral nonracemic allylic amines with high enantiopurity. This method emphasizes the compound's significance in catalytic asymmetric synthesis and rearrangement reactions (Overman et al., 2003).
Applications in Polymer Hydrogels for Wastewater Treatment
Kioussis, Wheaton, and Kofinas (2000) developed poly(allyl amine hydrochloride) polymer hydrogels that efficiently remove nutrient anions from aquaculture wastewater, showcasing the environmental application of similar compounds in removing nitrate, nitrite, and orthophosphate, thereby reducing pollution and improving water quality (Kioussis, Wheaton, & Kofinas, 2000).
Corrosion Inhibition on Mild Steel
Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, and Lagrenée (2009) investigated the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium. This study demonstrates the compound's utility in corrosion control, indicating its potential in industrial applications to protect metals against corrosive environments (Bentiss et al., 2009).
Propiedades
IUPAC Name |
4-methoxy-N-prop-2-enylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-3-8-11-9-4-6-10(12-2)7-5-9;/h3-7,11H,1,8H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHKEAOZMBAINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-N-(4-methoxyphenyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



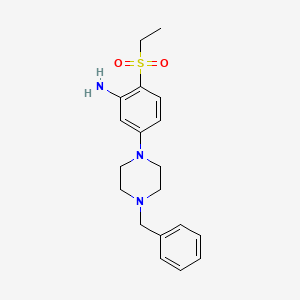
![4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525290.png)
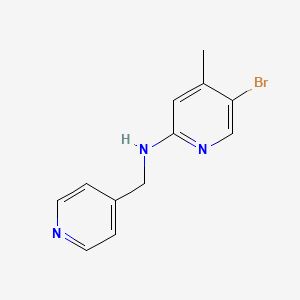
![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1525292.png)
![3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525293.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)
![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)
